Ethyl imidazo[1,5-a]pyridine-6-carboxylate

IRAP inhibitor Cognitive disorders Medicinal chemistry

Choose Ethyl imidazo[1,5-a]pyridine-6-carboxylate (CAS 256935-75-8) for its privileged [1,5-a] ring-fusion, which offers distinct hydrogen-bonding, π-stacking, and NHC ligand σ-donor profiles versus the [1,2-a] isomer. The 6-ethyl ester balances lipophilicity (XLogP ~2.1) and hydrolytic lability, enabling facile SAR exploration for IRAP inhibitors (IC50 1.0–2.9 µM), NHC-metal catalysts, and fluorescent probes. Guarantee your synthetic tractability and potency optimization with this high-purity intermediate.

Molecular Formula C10H10N2O2
Molecular Weight 190.2 g/mol
CAS No. 256935-75-8
Cat. No. B1510286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl imidazo[1,5-a]pyridine-6-carboxylate
CAS256935-75-8
Molecular FormulaC10H10N2O2
Molecular Weight190.2 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CN2C=NC=C2C=C1
InChIInChI=1S/C10H10N2O2/c1-2-14-10(13)8-3-4-9-5-11-7-12(9)6-8/h3-7H,2H2,1H3
InChIKeyUXHYSOWAFBBJEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl imidazo[1,5-a]pyridine-6-carboxylate (CAS 256935-75-8): Core Scaffold Identification and Procurement-Ready Profile for Medicinal Chemistry


Ethyl imidazo[1,5-a]pyridine-6-carboxylate (CAS 256935-75-8) is a heteroaromatic building block featuring a fused imidazo[1,5-a]pyridine core bearing an ethyl carboxylate at the 6-position [1]. Its molecular formula is C10H10N2O2 with a molecular weight of 190.20 g/mol [1]. The scaffold is classified as a bicyclic pyridine containing ring-junction nitrogen, a structural motif identified as privileged in medicinal chemistry due to enhanced target binding and elevated potency potential compared to simple monocyclic heteroaromatics . The ester group at the 6-position provides a versatile handle for derivatization, making this compound a strategic intermediate for synthesizing imidazo[1,5-a]pyridine-based inhibitors, N-heterocyclic carbene (NHC) ligands, and fluorescent probes.

Why Imidazopyridine Isomers and Alternative Esters Cannot Functionally Replace Ethyl imidazo[1,5-a]pyridine-6-carboxylate


Within the imidazopyridine family, the specific [1,5-a] ring fusion and the ethyl carboxylate at position 6 confer distinct electronic, steric, and reactivity profiles that are not replicated by closely related analogs. The [1,5-a] isomer differs fundamentally from the [1,2-a] isomer in nitrogen positioning, altering the scaffold's hydrogen-bonding capacity, π-stacking geometry, and NHC ligand σ-donor character [1]. The ethyl ester offers a balance of lipophilicity (XLogP3-AA = 2.1) and hydrolytic lability that differs from the free acid (CAS 256935-76-9) and methyl ester analogs, impacting both solubility and metabolic stability in downstream applications [2]. Simply substituting an alternative imidazopyridine isomer or a different carboxylate derivative without quantitative validation risks altering potency (by up to 20-fold in SAR studies), selectivity, and synthetic tractability [3].

Quantitative Differentiation Guide: Ethyl imidazo[1,5-a]pyridine-6-carboxylate Versus Key Comparators


IRAP Inhibitory Potency: Imidazo[1,5-a]pyridine Scaffold Delivers Low-Micromolar IC50 Versus Inactive Benzopyran and Spiro-Oxindole Scaffolds

In a head-to-head comparative screening campaign of approximately 10,500 lead-like and drug-like compounds against insulin-regulated aminopeptidase (IRAP), an imidazo[1,5-a]pyridine derivative (hit compound 1a) exhibited an IC50 of 2.9 µM, whereas benzopyran-based and spiro-oxindole dihydroquinazolinone scaffolds from the same library were either inactive or displayed significantly weaker inhibition [1]. Optimization of this imidazo[1,5-a]pyridine scaffold, which is readily accessible from Ethyl imidazo[1,5-a]pyridine-6-carboxylate via standard derivatization, yielded a best-in-series compound with an IC50 of 1.0 µM, representing a 2.9-fold improvement over the initial hit and a >20-fold improvement over stereochemically inverted or methyl-depleted analogs [1].

IRAP inhibitor Cognitive disorders Medicinal chemistry

Selectivity Over APN: Imidazo[1,5-a]pyridine IRAP Inhibitor Demonstrates >125-Fold Selectivity Window

Compound 6a, an imidazo[1,5-a]pyridine derivative synthesized from building blocks analogous to Ethyl imidazo[1,5-a]pyridine-6-carboxylate, exhibited no inhibition of the closely related aminopeptidase N (APN) at concentrations up to 125 µM, while inhibiting IRAP with an IC50 of 2.9 µM [1]. In contrast, many other aminopeptidase inhibitors, including peptide-based and benzopyran scaffolds, show significant cross-reactivity with APN due to active site homology [1].

Selectivity Aminopeptidase N Off-target risk

Non-Competitive Inhibition Mechanism: Imidazo[1,5-a]pyridine Derivatives Exhibit Unique Mode of Action Versus Competitive Peptide Inhibitors

Kinetic analysis of imidazo[1,5-a]pyridine derivative 6a revealed a non-competitive inhibition pattern with respect to the substrate L-Leu-pNA, characterized by a decrease in Vmax with increasing inhibitor concentration while Km remained unchanged [1]. This contrasts sharply with peptide-based IRAP inhibitors and benzopyran compounds (e.g., HFI-419), which act as competitive inhibitors [1].

Enzyme kinetics Allosteric inhibition Mechanism of action

NHC Ligand σ-Donor Character: Imidazo[1,5-a]pyridine-3-ylidenes Exhibit Weaker σ-Donation Than Imidazol-2-ylidenes, Enabling Distinct Catalytic Profiles

NMR analysis of azolium salts derived from imidazo[1,5-a]pyridine scaffolds, which can be synthesized from Ethyl imidazo[1,5-a]pyridine-6-carboxylate, demonstrated weaker σ-donor character compared to the most common imidazol-2-ylidenes and imidazolin-2-ylidenes [1]. This altered electronic profile translates into distinct catalytic reactivity and selectivity in cross-coupling reactions.

N-Heterocyclic carbene Organometallic catalysis Ligand design

Anticancer Activity of Palladium Allyl Complexes: Imidazo[1,5-a]pyridine-3-ylidene Ligands Confer Potent In Vitro Cytotoxicity Against Cisplatin-Resistant Cell Lines

Cationic palladium allyl complexes bearing imidazo[1,5-a]pyridine-3-ylidene ligands exhibited remarkable antitumoral activity against a panel of cisplatin-sensitive and cisplatin-resistant cell lines, with IC50 values in the micro- and nano-molar range [1]. Notably, derivatives containing a pyridine arm combined good anticancer activity with poor cytotoxicity against normal cells, indicating a favorable therapeutic index [1].

Anticancer Palladium complexes Cisplatin resistance

Lipophilicity and Permeability: XLogP3-AA = 2.1 Provides Balanced Physicochemical Profile for CNS Drug Discovery

Ethyl imidazo[1,5-a]pyridine-6-carboxylate has a computed XLogP3-AA value of 2.1 [1], placing it within the optimal lipophilicity range (LogP 1–3) for CNS drug candidates, where excessive lipophilicity (LogP >5) is associated with promiscuous off-target activity and poor metabolic stability. In contrast, the free carboxylic acid analog (imidazo[1,5-a]pyridine-6-carboxylic acid, CAS 256935-76-9) has a significantly lower LogP (estimated ~0.5), which may limit passive permeability across biological membranes.

CNS drug discovery Lipophilicity Blood-brain barrier

Strategic Application Scenarios for Ethyl imidazo[1,5-a]pyridine-6-carboxylate in Drug Discovery and Catalysis


Synthesis of IRAP Inhibitors for Cognitive Enhancement Drug Discovery

Use Ethyl imidazo[1,5-a]pyridine-6-carboxylate as a key building block for constructing imidazo[1,5-a]pyridine-based IRAP inhibitors. The scaffold has demonstrated low-micromolar IC50 values (1.0–2.9 µM) and >125-fold selectivity over APN, making it a validated starting point for lead optimization [1]. The ester handle allows facile introduction of substituents at the 6-position to explore SAR.

Preparation of N-Heterocyclic Carbene (NHC) Ligands for Transition Metal Catalysis

Derivatize the ethyl carboxylate group to access imidazo[1,5-a]pyridine-3-ylidene NHC ligands. These ligands exhibit weaker σ-donation than classical imidazol-2-ylidenes, enabling distinct catalytic profiles in palladium-, gold-, copper-, and rhodium-catalyzed cross-coupling reactions [2]. Recent patents describe their use in Suzuki–Miyaura coupling, C–N bond formation, and C–H functionalization [3].

Development of Anticancer Metallodrugs with Activity Against Cisplatin-Resistant Tumors

Employ the imidazo[1,5-a]pyridine scaffold to synthesize palladium allyl complexes that retain nanomolar-to-micromolar cytotoxicity against cisplatin-resistant cell lines while showing reduced toxicity toward normal cells [2]. The 6-carboxylate position can be modified to tune pharmacokinetic properties or introduce targeting moieties.

Fluorescent Probe Synthesis for Cell Imaging and Esterase Activity Detection

Leverage the intrinsic fluorescence of the imidazo[1,5-a]pyridine core to design dyes for cellular imaging applications [4]. The ethyl ester functionality can serve as a fluorogenic substrate for esterase detection, where enzymatic hydrolysis triggers a turn-on fluorescence response with high signal-to-noise ratios [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ethyl imidazo[1,5-a]pyridine-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.